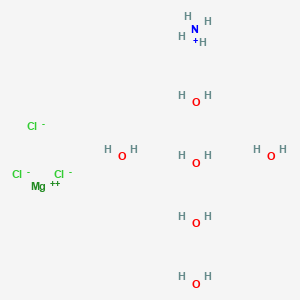
Ammonium magnesium chloride--water (1/1/3/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium magnesium chloride–water (1/1/3/6) is a compound with the molecular formula Cl3H16MgNO6 . It is a complex compound that can occur in the solid phase of a ternary MgCl2-NH4Cl-H2O system . The compound has a molecular weight of 256.79 g/mol.
Synthesis Analysis
The synthesis of Ammonium magnesium chloride–water (1/1/3/6) involves the reaction between magnesium chloride and ammonia . A method was proposed for the preparation of high-purity anhydrous magnesium chloride by using magnesium chloride hexahydrate and ammonium chloride as raw materials, and alumina as a covering agent .Molecular Structure Analysis
The molecular structure of Ammonium magnesium chloride–water (1/1/3/6) is represented by the formula Cl3H16MgNO6 . More detailed structural analysis would require specific experimental techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving Ammonium magnesium chloride–water (1/1/3/6) are complex and depend on the specific conditions. For example, in the presence of heat, the compound can transform into low coordinated ammine complexes .Physical And Chemical Properties Analysis
Ammonium magnesium chloride–water (1/1/3/6) has a molecular weight of 77.80 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is not considered hazardous .Wissenschaftliche Forschungsanwendungen
Preparation of Anhydrous Magnesium Chloride
This compound is used in the preparation of high-purity anhydrous magnesium chloride . The process involves using magnesium chloride hexahydrate and ammonium chloride as raw materials, and alumina as a covering agent . This method is significant in the production of magnesium, which is primarily used in the automotive, aerospace, and medical industries .
Dehydration Process Facilitation
The formation of dehydrated ammonium carnallite during the preparation process of anhydrous magnesium chloride facilitates the dehydration process .
Recovery of Ammonia from Wastewater
Ammonium magnesium chloride–water (1/1/3/6) can be used in the recovery of ammonia from wastewater through chemical precipitation . The precipitate, known as struvite, is sold as a slow-release fertilizer .
Thermal Decomposition of Struvite
The compound plays a role in the thermal decomposition of struvite to recover added value products and recycle the magnesium for further precipitation . This process is fundamental for the design and optimization of the technology .
Engineering Applications
Magnesium, a component of the compound, is used in engineering applications in automotive, aerospace, and consumer electronics .
Biomedical Applications
Magnesium, being a part of the compound, has a role in organic chemistry and pharmaceuticals . It has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are the biochemical processes that involve magnesium and ammonium ions. Magnesium is a crucial cofactor for many enzymes, playing a significant role in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure . Ammonium, on the other hand, plays an important role in the maintenance of acid-base balance in the body .
Mode of Action
Ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations . Magnesium chloride serves as a source of magnesium ions, essential for various biological roles . The interaction of these ions with their respective targets leads to changes in the biochemical environment.
Biochemical Pathways
Ammonium ions play a significant role in the maintenance of acid-base balance. The kidney uses ammonium in place of sodium to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis . Magnesium ions are involved in several biochemical pathways, including those related to enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure .
Pharmacokinetics
It is known that both ammonium and magnesium ions are highly soluble in water, which could influence their bioavailability .
Result of Action
The result of the action of this compound is primarily the modulation of biochemical processes that involve magnesium and ammonium ions. This includes the maintenance of acid-base balance, enzymatic reactions, and various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of ammonia’s toxicity to aquatic life depends upon the extent of dissociation, which in turn depends upon temperature and pH . Similarly, the solubility of magnesium chloride in water can affect its availability in the biochemical environment .
Eigenschaften
IUPAC Name |
azanium;magnesium;trichloride;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Mg.H3N.6H2O/h3*1H;;1H3;6*1H2/q;;;+2;;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQJHHAKCPVJN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H16MgNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647795 |
Source


|
| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium magnesium chloride--water (1/1/3/6) | |
CAS RN |
12125-06-3 |
Source


|
| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














